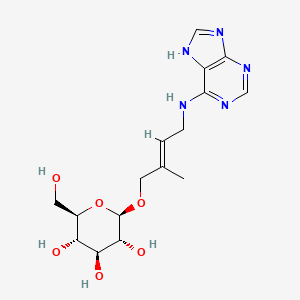O-beta-D-glucosyl-trans-zeatin
CAS No.: 56329-06-7
Cat. No.: VC1798252
Molecular Formula: C16H23N5O6
Molecular Weight: 381.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56329-06-7 |
|---|---|
| Molecular Formula | C16H23N5O6 |
| Molecular Weight | 381.38 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |
| Standard InChI Key | UUPDCCPAOMDMPT-HNVSNYHQSA-N |
| Isomeric SMILES | C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| SMILES | CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Properties and Structure
O-beta-D-glucosyl-trans-zeatin features a complex molecular structure combining elements of both a cytokinin and a glucoside. Understanding its chemical properties is essential for comprehending its biological functions and potential applications.
Basic Structural Characteristics
O-beta-D-glucosyl-trans-zeatin (C₁₆H₂₃N₅O₆) has a molecular weight of 381.38 g/mol. The structure consists of a trans-zeatin moiety with a β-D-glucose molecule attached via an O-glycosidic bond at the hydroxyl group of the zeatin side chain . The IUPAC name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol, reflecting its complex stereochemistry and functional groups .
Physical and Chemical Properties
The compound exists as a solid at room temperature. As a glycoside, O-beta-D-glucosyl-trans-zeatin demonstrates increased water solubility compared to its aglycone (trans-zeatin), which facilitates its transport within plant tissues. The β-glycosidic bond connecting the glucose and zeatin moieties is susceptible to enzymatic hydrolysis by β-glucosidases, a property crucial to its biological function as a reversible storage form of cytokinin .
| Property/Identifier | Value |
|---|---|
| PubChem CID | 5461146 |
| Molecular Formula | C₁₆H₂₃N₅O₆ |
| Molecular Weight | 381.38 g/mol |
| CAS Registry Number | 56329-06-7 |
| ChEBI ID | CHEBI:38266 |
| HMDB ID | HMDB0302640 |
| KEGG ID | C03423 |
| Metabolomics Workbench ID | 52217 |
Biosynthesis and Metabolism
The biosynthesis and metabolism of O-beta-D-glucosyl-trans-zeatin represent key aspects of cytokinin homeostasis in plants. The processes governing its formation and subsequent conversion back to active cytokinins are tightly regulated to maintain appropriate hormone levels.
Reversibility and Regulation
A critical feature of O-beta-D-glucosyl-trans-zeatin metabolism is its reversibility. Unlike other cytokinin conjugation pathways such as N-glucosylation, the formation of O-beta-D-glucosyl-trans-zeatin is reversible through the action of β-glucosidase enzymes . This reversibility suggests that O-beta-D-glucosyl-trans-zeatin serves a regulatory function in cytokinin homeostasis, acting as a reservoir from which active cytokinins can be released when needed.
Northern blot analysis of Phaseolus lunatus tissues has shown that ZOG1 expression varies significantly across different developmental stages and tissue types. Young seeds smaller than 5 mm exhibit very high levels of ZOG1 mRNA, while larger seeds (10 mm) show much reduced expression. In vegetative tissues such as roots and leaves, the gene is expressed at relatively low levels . This stage-specific expression pattern suggests that zeatin O-glucosyltransferase likely regulates the balance between active and storage forms of cytokinins, particularly during seed development.
Biological Functions
O-beta-D-glucosyl-trans-zeatin plays multiple important roles in plant physiology and development through its involvement in cytokinin regulation and metabolism.
Protection Against Degradation
A critical biological function of O-beta-D-glucosyl-trans-zeatin is its resistance to cytokinin oxidases, which selectively degrade cytokinins with unsaturated isoprenoid side chains . By converting trans-zeatin to O-beta-D-glucosyl-trans-zeatin, plants can protect cytokinin molecules from enzymatic degradation, effectively extending their metabolic half-life. This protection mechanism allows plants to maintain cytokinin reserves without the risk of rapid degradation, contributing to long-term hormone homeostasis.
Distribution in Plants
O-beta-D-glucosyl-trans-zeatin has been identified in numerous plant species, suggesting a universal role in plant cytokinin metabolism. It has been specifically reported in model plant species like Arabidopsis thaliana, where extensive data on its occurrence and functions are available .
Research Applications and Significance
The study of O-beta-D-glucosyl-trans-zeatin has significant implications for understanding plant hormone regulation and potentially for agricultural applications.
Molecular Tools and Genetic Engineering
The isolation of the ZOG1 gene encoding zeatin O-glucosyltransferase has provided molecular tools for studying cytokinin metabolism and regulation. This gene can be used for genetic manipulation experiments aimed at altering cytokinin homeostasis in plants, potentially affecting various developmental processes . By modulating O-beta-D-glucosyl-trans-zeatin levels through genetic engineering, researchers can investigate the precise roles of this compound in plant growth and development.
Agricultural Applications
Understanding the role of O-beta-D-glucosyl-trans-zeatin in seed development could have practical applications in agriculture, particularly in improving seed quality and yield. Since grain development in cereals has been linked to zeatin levels, and O-beta-D-glucosyl-trans-zeatin represents a storage form that can be converted back to active zeatin, manipulating its metabolism might provide avenues for enhancing crop productivity .
Model Systems for Hormone Research
O-beta-D-glucosyl-trans-zeatin and its metabolic pathways serve as excellent model systems for studying hormone regulation in plants. The reversible nature of O-glucosylation provides insights into how plants maintain hormone homeostasis through interconversion between active and inactive forms. This understanding contributes to the broader field of plant hormone biology and signal transduction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume